molecular formula C21H21N3OS B11137297 N-{2-[(E)-1-cyano-2-(cyclohex-3-en-1-yl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide

N-{2-[(E)-1-cyano-2-(cyclohex-3-en-1-yl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide

Cat. No.: B11137297
M. Wt: 363.5 g/mol
InChI Key: XBHVGRUNGZAOGF-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(1E)-1-CYANO-2-(CYCLOHEX-3-EN-1-YL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE is a complex organic compound with a unique structure that includes a cyano group, a cyclohexenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1E)-1-CYANO-2-(CYCLOHEX-3-EN-1-YL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1E)-1-CYANO-2-(CYCLOHEX-3-EN-1-YL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

N-{2-[(1E)-1-CYANO-2-(CYCLOHEX-3-EN-1-YL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-{2-[(1E)-1-CYANO-2-(CYCLOHEX-3-EN-1-YL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{2-[(1E)-1-CYANO-2-(CYCLOHEX-3-EN-1-YL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE include:

Uniqueness

What sets N-{2-[(1E)-1-CYANO-2-(CYCLOHEX-3-EN-1-YL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H21N3OS

Molecular Weight

363.5 g/mol

IUPAC Name

N-[2-[(E)-1-cyano-2-cyclohex-3-en-1-ylethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C21H21N3OS/c1-14-8-10-17(11-9-14)19-21(23-15(2)25)26-20(24-19)18(13-22)12-16-6-4-3-5-7-16/h3-4,8-12,16H,5-7H2,1-2H3,(H,23,25)/b18-12+

InChI Key

XBHVGRUNGZAOGF-LDADJPATSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)/C(=C/C3CCC=CC3)/C#N)NC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)C(=CC3CCC=CC3)C#N)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.